Hydroxyimino(4-methyl-2-thiazolyl)acetonitrile
Overview
Description
Hydroxyimino(4-methyl-2-thiazolyl)acetonitrile is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hydroxyimino(4-methyl-2-thiazolyl)acetonitrile typically involves the reaction of 4-methyl-2-thiazolylacetonitrile with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium carbonate, in an aqueous or alcoholic medium. The reaction conditions include moderate temperatures (around 50-60°C) and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain product quality and minimize impurities.
Chemical Reactions Analysis
Types of Reactions: Hydroxyimino(4-methyl-2-thiazolyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and nitriles.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products:
Oxidation: Formation of oximes and nitriles.
Reduction: Formation of amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Hydroxyimino(4-methyl-2-thiazolyl)acetonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its cytotoxic effects on tumor cells.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of Hydroxyimino(4-methyl-2-thiazolyl)acetonitrile involves its interaction with various molecular targets and pathways. The compound can inhibit enzyme activity, disrupt cellular processes, and induce apoptosis in cancer cells. The thiazole ring structure allows it to interact with nucleophilic sites in biological molecules, leading to its diverse biological activities.
Comparison with Similar Compounds
Thiazole: The parent compound with a similar ring structure.
4-Methylthiazole: A derivative with a methyl group at the 4-position.
Thiazole-2-carboxamide: A compound with a carboxamide group at the 2-position.
Uniqueness: Hydroxyimino(4-methyl-2-thiazolyl)acetonitrile is unique due to the presence of both a hydroxyimino group and a nitrile group, which confer distinct chemical reactivity and biological activity
Biological Activity
Hydroxyimino(4-methyl-2-thiazolyl)acetonitrile is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound features a thiazole ring, which is known for its ability to interact with various biological targets. The presence of both hydroxyimino and nitrile functional groups enhances its reactivity and biological efficacy. This compound has been shown to inhibit enzyme activity, disrupt cellular processes, and induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.
The mechanism by which this compound exerts its effects involves several pathways:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in cellular signaling pathways, which are crucial for cancer cell proliferation and survival. For instance, it has been noted to inhibit VEGFR-2 with significant potency (IC50 values reported in the low nanomolar range) in related studies on oxime derivatives .
- Induction of Apoptosis : By disrupting key cellular processes, this compound can trigger programmed cell death in tumor cells. This is particularly relevant for its application in oncology.
- Interaction with Nucleophilic Sites : The thiazole ring structure allows the compound to interact with nucleophilic sites in biological molecules, contributing to its diverse biological activities.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example:
- Cell Lines Tested : Studies have demonstrated its effectiveness against MV4-11 cells (acute myeloid leukemia) and other tumor cell lines.
- IC50 Values : The compound has shown IC50 values as low as 0.072 μM in inhibiting FLT3 kinase, a target in leukemia treatment .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial potential. Preliminary studies suggest it may possess both antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound | Structure Type | Notable Activity |
---|---|---|
Thiazole | Parent structure | General antimicrobial properties |
4-Methylthiazole | Methyl derivative | Enhanced activity against specific pathogens |
Hydroxyimino derivatives | Oxime group | Potent anticancer activity |
This compound stands out due to the combination of hydroxyimino and nitrile groups, which enhance its reactivity compared to simpler thiazole derivatives.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anticancer Efficacy : A study reported that the compound effectively induced apoptosis in various cancer cell lines through mitochondrial pathways, highlighting its potential as an anticancer agent .
- Antimicrobial Activity : Another investigation found that derivatives of this compound exhibited significant antibacterial effects against resistant strains of bacteria, suggesting possible applications in treating infections .
- Molecular Docking Studies : In silico studies have shown promising binding interactions between this compound and key biological targets, further supporting its potential therapeutic applications .
Properties
IUPAC Name |
(2Z)-2-hydroxyimino-2-(4-methyl-1,3-thiazol-2-yl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3OS/c1-4-3-11-6(8-4)5(2-7)9-10/h3,10H,1H3/b9-5- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHOVGJJHNHSEPT-UITAMQMPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C(=NO)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CSC(=N1)/C(=N\O)/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401213171 | |
Record name | (αZ)-α-(Hydroxyimino)-4-methyl-2-thiazoleacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401213171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173540-06-2 | |
Record name | (αZ)-α-(Hydroxyimino)-4-methyl-2-thiazoleacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=173540-06-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (αZ)-α-(Hydroxyimino)-4-methyl-2-thiazoleacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401213171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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